tert-Butyl 4-cyano-3,3-dimethylpiperidine-1-carboxylate

Description

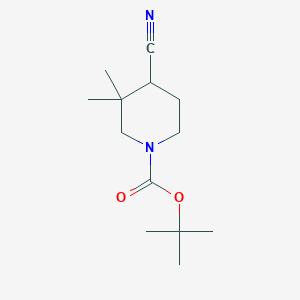

tert-Butyl 4-cyano-3,3-dimethylpiperidine-1-carboxylate (CAS: 1784586-80-6) is a piperidine derivative with a tert-butyl carbamate group at position 1, a cyano group at position 4, and two methyl groups at position 2. Its molecular formula is C₁₃H₂₂N₂O₂, and it has a molecular weight of 238.33 g/mol . This compound is structurally characterized by its rigid piperidine ring, steric hindrance from the tert-butyl and dimethyl groups, and the electron-withdrawing cyano substituent. It is primarily used in pharmaceutical and materials science research as a synthetic intermediate due to its versatility in functionalization reactions.

Properties

Molecular Formula |

C13H22N2O2 |

|---|---|

Molecular Weight |

238.33 g/mol |

IUPAC Name |

tert-butyl 4-cyano-3,3-dimethylpiperidine-1-carboxylate |

InChI |

InChI=1S/C13H22N2O2/c1-12(2,3)17-11(16)15-7-6-10(8-14)13(4,5)9-15/h10H,6-7,9H2,1-5H3 |

InChI Key |

BLHMMKLYSVDYKH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(CCC1C#N)C(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-cyano-3,3-dimethylpiperidine-1-carboxylate typically involves the reaction of 4-cyano-3,3-dimethylpiperidine with tert-butyl chloroformate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-cyano-3,3-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Reduction: Lithium aluminum hydride or other reducing agents.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Substitution: Products depend on the nucleophile used.

Reduction: 4-amino-3,3-dimethylpiperidine derivatives.

Hydrolysis: 4-cyano-3,3-dimethylpiperidine-1-carboxylic acid.

Scientific Research Applications

Synthesis of Pharmaceuticals

Tert-butyl 4-cyano-3,3-dimethylpiperidine-1-carboxylate is frequently used as a building block in the synthesis of pharmaceutical compounds. Its cyano group allows for further functionalization, making it valuable in medicinal chemistry. For example, it has been utilized in the development of compounds targeting various diseases, including autoimmune disorders and cancers .

Intermediate for Drug Development

The compound acts as an intermediate in the synthesis of selective inhibitors and modulators for various biological targets. Its derivatives have shown promising results in preclinical studies for treating conditions such as lupus and other inflammatory diseases .

Research in Organic Chemistry

In organic chemistry research, this compound is often employed in the development of new synthetic methodologies. Its ability to undergo various reactions, such as nucleophilic substitutions and cyclizations, allows chemists to explore novel pathways for synthesizing complex molecules .

Case Study 1: Development of Autoimmune Disease Treatments

In a study involving the use of this compound derivatives, researchers investigated their effects on autoantibody production in lupus models. The results indicated that specific derivatives could significantly reduce autoantibody titers, suggesting potential therapeutic applications .

Case Study 2: Synthesis of Novel Inhibitors

A series of experiments demonstrated the utility of this compound in synthesizing novel inhibitors for protein targets implicated in cancer pathways. The synthesized compounds exhibited potent inhibitory activity against target enzymes, paving the way for further drug development efforts .

Data Table: Reaction Conditions and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic substitution | With lithium aluminium hydride; THF; -78°C | Quantitative |

| Cyclization | With trifluoroacetic anhydride; DCM; RT | 87% |

| Functionalization | With various amines; THF; RT | Varies |

Mechanism of Action

The mechanism of action of tert-Butyl 4-cyano-3,3-dimethylpiperidine-1-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The cyano group and the piperidine ring are key functional groups that contribute to its activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with key analogues, focusing on substituent variations and their implications:

Key Comparative Analysis

The cyano group (-CN) at position 4 is electron-withdrawing, reducing electron density on the piperidine ring.

Reactivity in Synthesis: The tert-butyl carbamate group (Boc) in all listed compounds acts as a protective group for amines, enabling selective deprotection under acidic conditions. tert-Butyl 4-(benzylamino)-3,3-difluoropiperidine-1-carboxylate exhibits higher reactivity in Suzuki coupling due to the fluorine atoms’ electronegativity, which activates the ring for cross-coupling reactions .

Physical Properties: Melting Points and Solubility: The cyano group in the target compound lowers solubility in polar solvents compared to hydroxyl- or amino-containing analogues. For example, tert-Butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate is more soluble in water due to H-bonding . Thermal Stability: The tert-butyl group enhances thermal stability across all analogues, making them suitable for high-temperature reactions .

The cyano group may contribute to toxicity if metabolized to cyanide, though this risk is mitigated in nitrile derivatives.

Biological Activity

Introduction

tert-Butyl 4-cyano-3,3-dimethylpiperidine-1-carboxylate (CAS Number: 1784586-80-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Properties

- Molecular Formula : C13H22N2O2

- Molecular Weight : 238.326 g/mol

- Structure : The compound features a piperidine ring with a tert-butyl group and a cyano substituent, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. Here are some key findings:

1. Receptor Binding Affinity

Studies have demonstrated that compounds with similar structures often exhibit binding affinity to histamine receptors and other neurotransmitter systems. For instance, related piperidine derivatives have shown promising results as ligands for the human histamine H3 receptor (hH3R), which is implicated in neurological disorders such as epilepsy and cognitive dysfunctions .

2. Anticonvulsant Activity

In related studies, piperidine derivatives have been evaluated for their anticonvulsant properties. For example, certain derivatives were assessed in the maximal electroshock-induced seizure (MES) model in mice, showing significant anticonvulsant activity . While specific data on this compound is limited, its structural similarities suggest potential efficacy in this area.

3. Anti-inflammatory Potential

The compound's structural characteristics may also confer anti-inflammatory properties. Compounds bearing similar functionalities have been investigated for their ability to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acids that can influence inflammation . The modulation of this enzyme could lead to therapeutic applications in inflammatory conditions.

4. Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. Although specific docking results for this compound are not widely reported, similar compounds have shown favorable interactions with target proteins, which could be extrapolated to predict the behavior of this compound in biological systems .

5. Metabolic Stability and Pharmacokinetics

Understanding the metabolic stability of a compound is crucial for its development as a therapeutic agent. While specific data on the metabolic profile of this compound is sparse, related studies indicate that structural modifications can significantly affect pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) profiles .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.